2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol
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Overview
Description
2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol is an organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of a phenoxy group attached to a propylamino chain, which is further connected to an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol typically involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the phenoxy derivative. This intermediate is then reacted with a propylamine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with biological receptors, while the propylamino and ethanol moieties can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol can be compared with other phenoxypropanolamines, such as:
- 2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol
- 2-[3-(4-Phenylmethoxyphenyl)propylamino]ethanol These compounds share similar structural features but differ in the substitution pattern on the phenoxy group, which can lead to variations in their chemical and biological properties. The unique combination of the 2,4-dimethylphenoxy group in this compound contributes to its distinct characteristics and potential applications.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenoxy)propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-4-5-13(12(2)10-11)16-9-3-6-14-7-8-15/h4-5,10,14-15H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXJMBTTCBXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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